6,8-Dichloroflavone
Overview
Description
6,8-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It has an average mass of 291.129 Da and a monoisotopic mass of 289.990143 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction conditions of sodium hydrogen sulfate and silica gel in toluene for 3 hours under heating .Molecular Structure Analysis
The molecular structure of this compound has been studied using experimental and theoretical vibrational spectral results . The FT-IR and FT-Raman spectra of the compounds have been recorded .Chemical Reactions Analysis
The chemical reactions involving this compound include its synthesis, which involves sodium hydrogen sulfate and silica gel in toluene .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H8Cl2O2 and a molecular weight of 291.13 .Scientific Research Applications
Molecular Structure Studies : It is utilized for studying molecular structures and their vibrational spectral results (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).
Cancer Research : The compound inhibits skin tumor initiation by polycyclic hydrocarbons like 3-methylcholanthrene and 7,12-dimethylbenz(a)anthracene (Slaga et al., 1977).
Enzyme Activity Studies : It significantly increases the content of total cytochrome P-450 in microsomes, potentially affecting liver enzymes (Yamamoto & Kato, 1992).
Viral Research : 6,4'-dichloroflavan and its derivatives inhibit viral antigen synthesis during hepatitis A virus multiplication in Frp/3 cells (Superti et al., 1989).
Oxidase Inhibition : 6,8-benzoflavone has potential as a mixed-function oxidase inhibitor in hepatic microsomes from ethanol- and phenobarbital-induced rats (Nesnow, 1979).
Anti-HIV Activity : Optimizing the anti-HIV activity of 6,8-diprenylaromadendrin (6,8-DAD) may offer an innovative means for controlling viral replication of HIV (Ifail, 1942).
Cancer Prevention : Topical application of 7,8-benzoflavone drastically decreases tumor initiation in mouse skin by DMBA, suggesting a potential role in cancer prevention (Pyerin & Hecker, 1980).
Breast Cancer Research : Alpha-naphthoflavone inhibits TCDD-induced CYP1A1 gene expression and acts as an anti-antiestrogen in MCF-7 human breast cancer cells (Merchant, Krishnan, & Safe, 1993).
Enzyme Inhibition : 7,8-benzoflavone inhibits aryl hydrocarbon (benzo(a)pyrene) hydroxylase 2 in hepatic microsomes from methylcholanthrene-treated male rats, but not in hepatic microsomes from control or phenobarbital-treated (Wiebel et al., 1971).
Mechanism of Action
Target of Action
6,8-Dichloroflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases, and g protein-coupled receptors .
Mode of Action
Flavonoids, in general, are known to exert anti-inflammatory effects and enhance the immune system . They interact with their targets, leading to changes in cellular processes. For instance, they can inhibit NF-κB p65 activity via the interleukin-1 receptor-associated kinase 1 (IRAK1)/IκBα signaling pathway .
Biochemical Pathways
Flavonoids, including this compound, affect various biochemical pathways. They are synthesized from phenylalanine and malonyl—Co A . They can inhibit oxidative stress and related downstream responses, including inflammatory diseases . .
Result of Action
Flavonoids are known to exhibit anti-inflammatory and anticancer activities . They can also enhance the immune system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the interaction of halogenated flavonoids with lipid membranes can lead to structural and molecular changes . These interactions can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for 6,8-Dichloroflavone can be viewed and downloaded for free at Echemi.com . It provides information on hazards identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
6,8-dichloro-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGCDYCMWRPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350986 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100914-20-3 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to study 6,8-Dichloroflavone and what molecular information do they provide?
A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of this compound []. FT-IR spectroscopy identifies specific functional groups and bond vibrations within a molecule by measuring the absorption of infrared light at different frequencies. FT-Raman spectroscopy, on the other hand, relies on the scattering of light to provide complementary information about molecular vibrations. By analyzing the unique patterns of absorption and scattering in the FT-IR and FT-Raman spectra, respectively, researchers gain valuable insights into the molecule's structure and bonding characteristics.
Q2: How was computational chemistry used to complement the experimental spectroscopic findings?
A2: Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional and 6-31+G(d,p) basis set, played a crucial role in providing a theoretical framework for understanding the experimental data []. These calculations allowed for the prediction of this compound's optimized geometry (bond lengths, angles) and vibrational frequencies. By comparing the calculated vibrational frequencies with those experimentally obtained through FT-IR and FT-Raman, researchers confirmed the accuracy of their structural assignments and gained further confidence in the reliability of their findings. This combined experimental and computational approach provided a comprehensive understanding of this compound's molecular properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.